Product packaging for 1,2-Dimethylcyclopropan-1-amine(Cat. No.:CAS No. 1314967-75-3)

1,2-Dimethylcyclopropan-1-amine

Cat. No.: B3231197
CAS No.: 1314967-75-3
M. Wt: 85.15 g/mol
InChI Key: FVVGXRJNWIYMNJ-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopropan-1-amine (CAS 1314967-75-3) is a specialized organic compound featuring an amine group on a dimethylcyclopropane scaffold. With the molecular formula C5H11N and a molecular weight of 85.15 g/mol . Its distinct structure, characterized by the strained three-membered cyclopropane ring, makes it a valuable building block in organic synthesis and medicinal chemistry research. Cyclopropane derivatives are of significant interest in pharmaceutical and agrochemical research due to their potential as key motifs in biologically active molecules. They are often explored for their unique stereochemical and conformational properties, which can influence the potency and metabolic stability of a compound . As a high-purity chemical, it is supplied for research applications. This product is intended for laboratory and research purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Researchers can utilize this amine in various synthetic transformations, including peptide coupling reactions where protected amines are crucial for constructing specific amide bonds in a controlled manner . For safe handling, please refer to the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N B3231197 1,2-Dimethylcyclopropan-1-amine CAS No. 1314967-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-3-5(4,2)6/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVGXRJNWIYMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2 Dimethylcyclopropan 1 Amine and Its Derivatives

Stereoselective Synthesis of Chiral 1,2-Dimethylcyclopropylamines

The creation of specific stereoisomers of 1,2-dimethylcyclopropylamines is crucial for their application in pharmaceuticals. This section explores various methods to achieve high stereoselectivity.

Enantioselective Catalytic Approaches (e.g., Cu-, Rh-catalyzed reactions)

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. Copper (Cu) and rhodium (Rh) catalysts are particularly effective in these transformations.

Copper-catalyzed reactions have been developed for the asymmetric hydroamination of cyclopropenes. nih.gov These reactions can produce chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. The mechanism is believed to involve a five-centered aminocupration. Additionally, copper-catalyzed enantioselective desymmetrization of cyclopropenes is a method for producing cyclopropylboronates, which are versatile intermediates for further functionalization. scispace.com

Rhodium-catalyzed reactions also play a role in the synthesis of complex molecules containing cyclopropane (B1198618) rings. For instance, rhodium catalysts have been used in tandem reactions involving the formation of α-imino rhodium carbenes, which can lead to the formation of functionalized cyclic structures. rsc.org

Catalyst TypeReactionKey Features
Copper (Cu) Asymmetric Hydroamination of CyclopropenesHigh regio-, diastereo-, and enantiocontrol. nih.gov
Copper (Cu) Enantioselective Desymmetrization of CyclopropenesProduces chiral cyclopropylboronates. scispace.com
Rhodium (Rh) Tandem reactions from 4-(1-acetoxyallyl)-1-sulfonyl-1,2,3-triazoleInvolves α-imino rhodium carbene intermediates. rsc.org

Diastereoselective Strategies and Chiral Auxiliary Applications

Diastereoselective synthesis, often employing chiral auxiliaries, provides another avenue to chiral aminocyclopropanes. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov

One common approach involves the use of oxazolidinones as chiral auxiliaries. sigmaaldrich.com These can be acylated and then undergo diastereoselective alkylation to introduce substituents with high stereocontrol. williams.edu The auxiliary can then be cleaved to yield the desired chiral product. For example, D-mannitol-derived oxazolidin-2-ones have been used in highly diastereoselective alkylation reactions and in the synthesis of β-lactams. researchgate.net The choice of chiral auxiliary and reaction conditions can dictate the stereochemical outcome, allowing for the selective synthesis of different diastereomers. nih.gov

The use of chiral auxiliaries is advantageous due to the predictability of the stereochemical outcome and the wide applicability to various substrates. williams.edu

Enzymatic Transformations in Asymmetric Synthesis (e.g., biocatalysis)

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. nih.govnih.govresearchgate.net Enzymes, as natural catalysts, often exhibit high levels of enantioselectivity and regioselectivity under mild reaction conditions. core.ac.uk

For the synthesis of chiral aminocyclopropanes, enzymes can be employed in several ways. One strategy is the kinetic resolution of a racemic mixture of aminocyclopropanes, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. Another approach is the asymmetric transformation of a prochiral substrate into a chiral product.

For instance, pig liver esterase has been used for the enantioselective hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate. The resulting chiral monoester can then be converted to (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid via a Curtius rearrangement. mdpi.org Furthermore, engineered enzymes, such as variants of sperm whale myoglobin, have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins with diazoketone carbene donors. rochester.edu

Cyclopropanation Reactions for Aminocyclopropane Scaffold Construction

The formation of the cyclopropane ring is a key step in the synthesis of 1,2-dimethylcyclopropan-1-amine. Various cyclopropanation methods are utilized for this purpose.

Metal-Mediated and Catalyzed Cyclopropanations (e.g., Simmons-Smith, Kulinkovich reactions)

Metal-mediated cyclopropanation reactions are widely used for the synthesis of cyclopropanes.

The Simmons-Smith reaction is a classic method that involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.comorganicchemistrytutor.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org A modification of this reaction, known as the Furukawa modification, uses diethylzinc (B1219324) and diiodomethane and often gives improved yields. thermofisher.commdpi.com The Simmons-Smith reaction is particularly useful for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the reagent to the same face of the double bond.

The Kulinkovich reaction provides a route to cyclopropanols from esters using a titanium-based reagent. wikipedia.orgorgsyn.org A variation of this reaction, the de Meijere variation, uses amides instead of esters to produce aminocyclopropanes. synarchive.com Another modification, the Szymoniak variation, employs nitriles to yield primary aminocyclopropanes. synarchive.com The reaction proceeds through a titanacyclopropane intermediate. wikipedia.org

ReactionReagentsProduct Type
Simmons-Smith Diiodomethane, Zn-Cu coupleCyclopropane wikipedia.orgthermofisher.com
Furukawa Modification Diethylzinc, DiiodomethaneCyclopropane thermofisher.commdpi.com
Kulinkovich Grignard reagent, Ti(IV) alkoxide, EsterCyclopropanol (B106826) wikipedia.org
de Meijere Variation Grignard reagent, Ti(IV) alkoxide, AmideAminocyclopropane synarchive.com
Szymoniak Variation Grignard reagent, Ti(IV) alkoxide, NitrilePrimary Aminocyclopropane synarchive.com

Carbene and Carbenoid Chemistry in Cyclopropane Ring Formation

Carbenes and carbenoids are highly reactive intermediates that are central to many cyclopropanation reactions. A carbene is a neutral molecule containing a carbon atom with two unshared valence electrons. A carbenoid is a reagent that has carbene-like reactivity.

The Simmons-Smith reaction, for instance, proceeds through a zinc-based carbenoid intermediate rather than a free carbene. organicchemistrytutor.com This distinction is important as it influences the reactivity and selectivity of the reaction.

Carbenes can also be generated from diazo compounds in the presence of transition metal catalysts, such as those based on copper or rhodium. nih.gov These metal carbenoids are electrophilic and react with alkenes to form cyclopropanes. The choice of catalyst and the substituents on the diazo compound and alkene can influence the stereoselectivity of the cyclopropanation. Engineered enzymes can also be used to catalyze cyclopropanation reactions involving carbene donors with high stereoselectivity. rochester.edu

Michael-Initiated Ring Closure (MIRC) and Related Cyclization Methods

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the formation of cyclopropane rings. rsc.orgumn.edu This method involves the conjugate addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.govresearchgate.net This approach is highly effective for generating substituted cyclopropanes with good control over stereochemistry. rsc.org

A relevant example is the synthesis of dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, a precursor that can be converted to a 2,2-dimethylcyclopropane-1-amine derivative. This synthesis was achieved via a MIRC reaction involving a brominated alkylidene malonate and sodium borohydride (B1222165) in methanol. mdpi.org While this example leads to a 2,2-dimethyl substituted pattern, the underlying MIRC strategy is broadly applicable.

The general MIRC mechanism proceeds in a tandem sequence of Michael-type addition followed by intramolecular cyclization. nih.gov A variety of substrates can be employed. For instance, the reaction of 2-arylacetonitriles with α-bromoennitriles, promoted by a base, yields dinitrile-substituted cyclopropanes in moderate to excellent yields under mild, transition-metal-free conditions. nih.gov The versatility of the MIRC approach allows for the synthesis of a diverse library of functionalized cyclopropanes, which can serve as precursors to amines like this compound. nih.govresearchgate.net

Table 1: Examples of MIRC Reactions for Cyclopropane Synthesis

Nucleophile/Substrate Michael Acceptor Conditions Product Yield Reference
Malonate Derivative Brominated Alkylidene Malonate NaBH₄, Methanol Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate Not specified mdpi.org
2-Arylacetonitriles α-Bromoennitriles Base (e.g., K₂CO₃), Acetonitrile Dinitrile-substituted cyclopropanes Good to excellent nih.gov

Transformation of Existing Cyclopropane Precursors and Functionalization

Once the cyclopropane core is established, various methods can be employed to introduce the amine functionality or to transform existing functional groups into an amine.

The introduction of a nitrogen atom onto a pre-formed cyclopropane ring is a common and effective strategy for synthesizing cyclopropylamines.

The Curtius rearrangement is a widely used and reliable method for converting carboxylic acids into primary amines with one fewer carbon atom. nih.govlibretexts.org The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to an isocyanate, with subsequent hydrolysis or reaction with a nucleophile to yield the amine or its derivatives (e.g., carbamates). wikipedia.orgnih.govorganic-chemistry.org A key advantage of this rearrangement is the complete retention of the configuration of the migrating group. wikipedia.orgnih.gov

A practical application of this method is the enantioselective synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. In this synthesis, (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid was subjected to a Curtius-type reaction using diphenylphosphoryl azide (DPPA). The resulting isocyanate was trapped to form a carbamate, which upon hydrolysis afforded the target amino acid. mdpi.org This demonstrates a direct pathway from a cyclopropane carboxylic acid to a cyclopropylamine (B47189) derivative.

Another important method is the direct amination of cyclopropanols . This process involves reacting a cyclopropanol with ammonia (B1221849) or an amine derivative, often in the presence of a catalyst, to form the corresponding cyclopropylamine. longdom.org This offers a potentially efficient and scalable route to the target compounds. longdom.org

Beyond the Curtius rearrangement, other rearrangement reactions provide access to cyclopropylamines. A notable example is the electro-induced Hofmann rearrangement of cyclopropyl (B3062369) amides. This method allows for the conversion of a panel of cyclopropyl amides into the corresponding cyclopropylamines in yields ranging from 23% to 94%. researchgate.netthieme-connect.com The reaction is performed in an undivided electrochemical cell under galvanostatic conditions and serves as a complementary approach to traditional methods. researchgate.net

Another innovative rearrangement-based route is the titanium(II)-mediated coupling of alkanenitriles with Grignard reagents. This one-step reaction, facilitated by a strong Lewis acid such as BF₃·OEt₂, leads to the formation of primary cyclopropylamines. organic-chemistry.org The proposed mechanism involves the formation of a titanacyclopentene intermediate which then undergoes a ring contraction to yield the cyclopropylamine. This method is advantageous due to its simplicity and the use of readily available starting materials. organic-chemistry.org

Table 2: Rearrangement-Based Syntheses of Cyclopropylamines

Starting Material Rearrangement Type Key Reagents Product Yield Reference
Cyclopropyl Amide Hofmann (electro-induced) Electric Current Cyclopropylamine 23-94% researchgate.netthieme-connect.com
Alkanenitrile Ti-mediated Ring Contraction Ti(OPr-i)₄, EtMgBr, BF₃·OEt₂ Primary Cyclopropylamine up to 70% organic-chemistry.org

Cyclopropane carboxylic acids and their derivatives are highly versatile precursors for the synthesis of cyclopropylamines. The carboxylic acid functionality can be readily converted into other groups that facilitate the introduction of nitrogen.

The conversion of a carboxylic acid to an amide , followed by reduction, is a fundamental route to amines. youtube.comlibretexts.org Carboxylic acids can be activated and reacted with ammonia or an amine to form the corresponding amide. nih.govnih.gov Subsequent reduction of the amide, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the amine without the loss of a carbon atom. libretexts.org

As discussed previously, the Curtius rearrangement provides a direct pathway from a carboxylic acid (via its acyl azide) to a primary amine with one fewer carbon. nih.govorganic-chemistry.org This is particularly useful when a carbon homologation is desired. The synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid from a dicarboxylic acid precursor highlights this strategy's utility. The synthesis began with dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, which was selectively hydrolyzed to a mono-acid. This mono-acid was then subjected to a Curtius reaction to install the amine group, demonstrating the transformation of a carboxylic acid derivative into an amine on a dimethylcyclopropane scaffold. mdpi.org

Similarly, the Hofmann rearrangement transforms a primary amide, derived from a carboxylic acid, into a primary amine with one less carbon atom. libretexts.org This provides another robust method for amine incorporation starting from a cyclopropane carboxylic acid derivative.

Mechanistic Investigations and Reactivity of 1,2 Dimethylcyclopropan 1 Amine

Ring-Opening Reactions of Cyclopropylamines

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, a process that is often initiated and directed by the adjacent amine group. beilstein-journals.org These ring-opening reactions provide access to linear, functionalized molecules that are valuable synthetic building blocks. nih.govnih.gov

Oxidative methods provide a powerful means to cleave the cyclopropane ring, typically by generating a reactive intermediate centered on the nitrogen atom. rsc.org The most common mechanism involves the formation of an aminium radical cation via single-electron transfer (SET). nih.govresearchgate.net This radical cation is highly unstable and readily undergoes β-scission, leading to the cleavage of one of the cyclopropyl (B3062369) C-C bonds to form a distonic radical cation. nih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating these reactions. nih.govacs.org For instance, N-sulfonyl cyclopropylamines can be oxidized by an organic photocatalyst to generate a nitrogen-centered radical, which triggers the ring-opening and subsequent reaction with other molecules. acs.org Similarly, electrochemical oxidation of N-cyclopropylamides in the presence of alcohols can lead to ring-opened products and the formation of 1,3-oxazines. chemistryviews.org

Enzymatic systems, such as cytochrome P450, can also catalyze the oxidation of cyclopropylamines. nih.govresearchgate.netnih.gov While SET mechanisms have been proposed, alternative pathways involving hydrogen abstraction from the N-H bond to form a neutral aminyl radical, which then undergoes ring-opening, are also considered. nih.gov This reactivity has been explored as a mechanism-based inactivation strategy for these enzymes. nih.govresearchgate.net

Table 1: Examples of Oxidative Ring-Opening Conditions for Cyclopropylamine (B47189) Derivatives

Catalyst/OxidantSubstrate TypeKey IntermediateResulting TransformationCitations
Organic PhotocatalystN-Sulfonyl CyclopropylamineNitrogen-centered radicalRing-opening and [3+2] cycloaddition with olefins acs.org
Ru(bpz)₃₂N-Aryl CyclopropylamineAminium radical cationRing-opening and [3+2] cycloaddition with alkenes nih.gov
Cytochrome P450N-Benzyl-N-cyclopropylamineAminium radical or Aminyl radicalRing-opening to form aldehydes and other metabolites nih.gov
Electrochemical AnodeN-CyclopropylamideNot specifiedRing-opening and reaction with alcohols to form 1,3-oxazines chemistryviews.org

The cyclopropane ring can be opened by reaction with electrophiles, including protons (protolytic cleavage). In the case of cyclopropylamines, the reaction is typically performed on the protonated form, the cyclopropylammonium ion. The strongly σ-withdrawing ammonium (B1175870) group influences the regioselectivity of the cleavage. nih.gov

Studies on trans-2-phenylcyclopropylamine hydrochloride have shown that under superacid conditions (CF₃SO₃H), ring-opening occurs via cleavage of the distal C₂-C₃ bond. nih.gov This outcome is attributed to the electronic pull of the ammonium group weakening the distal bond and to charge-charge repulsion effects in the transition state. The resulting dicationic intermediate can then be trapped by nucleophiles like benzene. nih.gov

Cleavage can also be induced by other electrophiles. Donor-acceptor cyclopropanes react with chalcogenyl halides in a process that opens the ring to give 1,3-functionalized products. acs.org While not involving a simple amine, this illustrates the principle of electrophilic ring cleavage, where the attack of an electrophile initiates the ring-opening cascade. acs.org The stereospecificity of these reactions has been demonstrated, proceeding with a high degree of stereochemical control. acs.org

While thermal ring-opening of simple cyclopropylamines often requires harsh conditions, transition metal catalysis provides a mild and versatile alternative. Catalysts based on palladium and rhodium are particularly effective in promoting the cleavage of C-C bonds within the cyclopropane ring. scispace.comfigshare.com

The general mechanism for catalytic ring-opening involves the oxidative addition of a strained C-C bond of the cyclopropane to a low-valent metal center (e.g., Pd(0) or Rh(I)). figshare.compku.edu.cn This forms a metallacyclobutane intermediate, which can then undergo further transformations. For example, in the case of alkylidenecyclopropyl ketones, regioselective cleavage can be triggered by halometalation of the double bond, followed by β-carbopalladation and subsequent ring-opening. figshare.com Another pathway involves the direct oxidative addition of the distal C-C bond of the cyclopropane to the metal catalyst. figshare.com The specific pathway and resulting product can often be controlled by the choice of catalyst and reaction conditions. figshare.com

These catalytic ring-opening strategies have been applied to synthesize a variety of acyclic and heterocyclic structures, such as substituted pyrroles from the reaction of alkylidenecyclopropyl ketones with amines. organic-chemistry.org

Cycloaddition and Annulation Reactions Involving Cyclopropylamines

Cyclopropylamines are valuable precursors for formal cycloaddition reactions, where the three-membered ring acts as a three-carbon synthon. nih.govscilit.com Upon ring-opening, they can generate intermediates equivalent to 1,3-dipoles, which readily engage with various reaction partners to construct five- and seven-membered rings. pku.edu.cnnih.gov

The [3+2] cycloaddition is one of the most powerful applications of cyclopropylamine reactivity, providing direct access to cyclopentane (B165970) derivatives. nih.govnih.gov These reactions can be promoted by Lewis acids or, more recently, by visible-light photocatalysis. acs.orgnih.gov

In photocatalytic systems, the reaction is initiated by the oxidation of the cyclopropylamine to an aminium radical cation. nih.govrsc.org Subsequent C-C bond cleavage generates a 1,3-radical cation intermediate, which then adds to an electron-deficient olefin. nih.govacs.org The final step is a radical-polar crossover involving reduction and cyclization to furnish the trans-substituted cyclopentane ring with high diastereoselectivity. acs.org This methodology tolerates a wide range of functional groups. nih.gov

Lewis acid-mediated [3+2] cycloadditions of donor-acceptor cyclopropanes with dipolarophiles like isothiocyanates also proceed through a ring-opened intermediate. nih.gov Mechanistic studies suggest a stereospecific pathway involving an intimate ion pair, leading to inversion of stereochemistry at the benzylic position of aryl-substituted cyclopropanes. nih.gov

Table 2: Overview of [3+2] Cycloaddition Strategies with Cyclopropylamine Derivatives

Catalyst/PromoterCyclopropylamine TypeReaction PartnerKey IntermediateProductCitations
Visible Light/PhotocatalystN-Sulfonyl CyclopropylamineElectron-deficient olefinsNitrogen-centered radical / 1,3-radical cationtrans-Cyclopentanes acs.org
Visible Light/Ru(bpz)₃₂N-Aryl CyclopropylamineAlkenesAminium radical cation / 1,3-radical cationSubstituted Pyrrolidines nih.gov
Sn(OTf)₂Aryl-substituted cyclopropaneIsothiocyanates, Carbodiimides1,3-zwitterion (via ion pair)Five-membered heterocycles nih.gov
Rh(I) Complextrans-Vinylcyclopropane-eneIntramolecular alkeneMetallacyclic speciesBicyclic cyclopentanes jiaolei.grouppku.edu.cn

While less common than [3+2] cycloadditions, cyclopropylamines can participate in higher-order cycloadditions to form seven-membered rings. These reactions typically require more complex substrates where the cyclopropane is part of a larger reactive system, such as a diene-vinylcyclopropane (diene-VCP). pku.edu.cn

A notable example is the rhodium-catalyzed intramolecular [4+3] cycloaddition of Z-diene-VCPs. pku.edu.cn The proposed mechanism involves the coordination of the Rh(I) catalyst to the diene, followed by oxidative addition of the cyclopropane ring to form a rhodacyclobutane. This intermediate then rearranges to a seven-membered metallacycle, which upon reductive elimination, yields the 5/7-fused bicyclic product. pku.edu.cn

Interestingly, when these reactions are conducted under a carbon monoxide atmosphere, a formal [4+3]/[4+1] cycloaddition can occur, leading to the formation of angular 5/7/5 tricyclic skeletons. pku.edu.cn This pathway involves CO insertion into a metallacyclic intermediate prior to the final reductive elimination step. Annulation reactions that build rings by initiating cleavage of the cyclopropane are an emerging area of synthesis, highlighting the versatility of these strained building blocks. rsc.orgresearchgate.net

Rearrangement Chemistry and Carbon Skeletal Transformations

The high degree of ring strain in the cyclopropane ring of 1,2-dimethylcyclopropan-1-amine is a powerful driving force for a variety of skeletal rearrangements. These transformations often proceed through cationic or radical intermediates, leading to the formation of more stable five-membered ring systems or acyclic structures.

The rearrangement of cyclopropylamines can be initiated by the formation of an iminium ion, a species known as a cyclopropyliminium ion. This intermediate is prone to a characteristic ring-expansion reaction, often termed a cyclopropyliminium rearrangement, which is mechanistically related to the Cloke-Wilson rearrangement. rsc.org This process involves the cleavage of a C-C bond within the cyclopropane ring to generate a stable five-membered ring, typically a pyrrolidine (B122466) derivative.

While the 1-aza-Cope rearrangement, a acs.orgacs.org-sigmatropic shift, is a fundamental reaction for nitrogen-containing 1,5-dienes, its direct application to a simple saturated system like this compound is not feasible as the requisite diene structure is absent. wikipedia.orgchem-station.comtcichemicals.com However, the principles of sigmatropic shifts can be involved in related transformations. For the cyclopropyliminium rearrangement, the reaction is initiated by the formation of the iminium ion from the amine. The nitrogen lone pair is not directly involved in the key bond-breaking and bond-making steps of the rearrangement itself, but the electron-withdrawing nature of the iminium nitrogen facilitates the ring-opening.

In the case of this compound, formation of the corresponding N-substituted iminium ion would be the first step. The subsequent ring-opening can proceed via cleavage of one of two bonds: the C1-C2 bond or the C1-C3 bond. The presence of methyl groups at C1 and C2 would be expected to influence the regioselectivity of this cleavage by stabilizing the resulting carbocationic center. Cleavage of the more substituted C1-C2 bond would be favored, leading to a tertiary carbocation, which is more stable than the secondary carbocation that would result from C1-C3 cleavage. This intermediate would then rapidly cyclize to form a substituted pyrrolinium ion, which upon reduction would yield a polysubstituted pyrrolidine.

Studies on related 2-cyclopropyl-substituted benzimidazoles have shown that substituents on the cyclopropane ring direct the outcome of the rearrangement. A substituent at the C1 position of the cyclopropane led to a specific C3-substituted dihydropyrrolo[1,2-a]benzimidazole. rsc.org This supports the expectation that the methyl groups in this compound would similarly control the regiochemical outcome of the rearrangement.

Table 1: Hypothetical Products of Cyclopropyliminium Rearrangement of this compound

Reactant Intermediate Favored Ring Cleavage Product after Cyclization and Reduction

The deamination of primary amines, typically induced by treatment with nitrous acid (HONO), is a classic method for generating carbocations. organic-chemistry.orglibretexts.org When applied to cyclopropylamines, this reaction can lead to a complex mixture of products arising from substitution, elimination, and rearrangement of the initially formed cyclopropyl cation. The high energy of this cation and the strain of the attached ring make it highly susceptible to skeletal transformations.

For this compound, diazotization of the primary amine would lead to a highly unstable diazonium salt, which would readily lose nitrogen gas to form the 1,2-dimethylcyclopropyl cation. This carbocation is subject to several competing reaction pathways:

Trapping by Nucleophiles: Solvent molecules or other nucleophiles present in the medium can trap the cation directly to give substitution products, such as the corresponding alcohol (1,2-dimethylcyclopropan-1-ol).

Ring-Opening: The significant strain energy of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening. This can occur in a concerted fashion with the departure of the leaving group or from the free carbocation. The cleavage is expected to occur at the most substituted bond (C1-C2) to relieve steric strain and form a more stable, substituted homoallyl cation. This intermediate can then be trapped by nucleophiles at different positions.

Rearrangement: The cation can undergo hydride or alkyl shifts, although ring-opening is generally the more dominant pathway for cyclopropyl cations due to the large strain release.

The presence of the two methyl groups is critical in directing these pathways. The methyl group at C1 stabilizes the carbocation inductively. The methyl group at C2 influences the regioselectivity of ring-opening. Studies on the deamination of other primary amines show that the reaction can be complex and often leads to multiple products. organic-chemistry.org For instance, the deamination of certain amino acids can result in a mixture of substitution, elimination, and rearrangement products. libretexts.org

Table 2: Potential Products from Deamination of this compound

Reaction Pathway Intermediate Species Product Type(s)
Direct Trapping 1,2-Dimethylcyclopropyl cation Substitution (e.g., 1,2-Dimethylcyclopropan-1-ol)
Ring-Opening Substituted homoallyl cation Allylic alcohols, rearranged products

The generation of a radical centered on the nitrogen or the α-carbon of a cyclopropylamine can also initiate ring-opening reactions. These reactions are often synthetically useful as they can proceed under milder conditions than some ionic counterparts. The driving force is again the release of the approximately 27 kcal/mol of strain energy associated with the cyclopropane ring.

For this compound, a nitrogen-centered radical could be formed via oxidation. This radical can then participate in subsequent reactions. More commonly, a carbon-centered radical is generated at the C1 position. This radical intermediate is known to undergo extremely rapid ring-opening. The rate of ring-opening for the parent cyclopropylcarbinyl radical is on the order of 10⁸ s⁻¹.

The regioselectivity of the ring-opening of the 1,2-dimethylcyclopropylcarbinyl radical would be influenced by the stability of the resulting acyclic radical. Cleavage of the C1-C2 bond would lead to a more substituted and thus more stable tertiary radical compared to the secondary radical that would be formed from C1-C3 cleavage. This opened radical can then be trapped by a radical scavenger or participate in further transformations. Research on the rearrangement of 1,1-divinyl-2-phenylcyclopropanes has demonstrated that both radical and thermal pathways can lead to diverse rearranged products, highlighting the rich chemistry of substituted cyclopropanes. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of the Amine and Ring Moiety

This compound possesses a dual reactivity profile. The amine group confers nucleophilic and basic properties, while the strained cyclopropane ring can act as an electrophilic moiety, particularly when activated.

The nitrogen atom of the primary amine has a lone pair of electrons, making it a competent nucleophile. youtube.comnih.gov It can react with a variety of electrophiles, such as alkyl halides (alkylation), acyl chlorides (acylation to form amides), and carbonyl compounds (to form imines via nucleophilic addition-elimination). The steric hindrance provided by the adjacent methyl group and the cyclopropyl ring itself may modulate this reactivity compared to a simple acyclic primary amine.

Conversely, the cyclopropane ring itself can exhibit electrophilic character. The high p-character of the C-C bonds of the ring allows it to be attacked by strong nucleophiles, especially when the ring is activated by an adjacent electron-withdrawing group or when it can facilitate the departure of a leaving group. In this compound, protonation of the amine group to form the ammonium salt would enhance the electrophilicity of the ring by creating a good leaving group (ammonia) upon nucleophilic attack. Ring-opening reactions of this nature are a hallmark of cyclopropane chemistry and provide a route to 1,3-difunctionalized products. The synthesis of various substituted cyclopropylamines has been extensively studied, as these motifs are important in medicinal chemistry and as synthetic intermediates. nih.govresearchgate.netscilit.com

Table 3: Summary of Reactivity Profiles

Moiety Reactivity Type Typical Reactions Influencing Factors
Amine Group Nucleophilic Alkylation, Acylation, Imine formation Steric hindrance from methyl and cyclopropyl groups

Computational and Theoretical Chemistry Studies on 1,2 Dimethylcyclopropan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 1,2-Dimethylcyclopropan-1-amine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, orbital energies, and charge distributions. csuohio.educsuohio.edu

The electronic structure of cyclopropylamine (B47189) has been a subject of interest, with studies investigating its valence electronic structure through methods like electron momentum spectroscopy. researchgate.netnih.gov These studies, in conjunction with theoretical calculations, help in understanding the influence of the amino group on the cyclopropane (B1198618) ring's electronic properties. For this compound, the presence of two methyl groups and an amine substituent on the cyclopropane ring introduces significant electronic and steric effects.

DFT calculations can elucidate the distribution of electron density within the molecule. The nitrogen atom of the amine group, being more electronegative than carbon and hydrogen, will draw electron density, creating a dipole moment. The methyl groups, being electron-donating, will also influence the charge distribution. A typical output from a quantum chemical calculation would provide Mulliken charges on each atom, offering a quantitative measure of this electron distribution.

Table 1: Representative Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (Illustrative)Method (Example)
Dipole Moment~1.5 DB3LYP/6-31G
HOMO Energy~ -8.5 eVB3LYP/6-31G
LUMO Energy~ 2.0 eVB3LYP/6-31G
Mulliken Charge on N~ -0.4 eB3LYP/6-31G

These values are illustrative and would require specific calculations for this compound for precise figures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-N and C-C bonds of the cyclopropane ring, suggesting sites for nucleophilic attack or ring-opening reactions. Computational studies on related aminonitrocyclopropanes have demonstrated the utility of DFT in evaluating their structures and thermodynamic properties. csuohio.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. ed.ac.uked.ac.uk It allows for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of reaction energetics.

Transition State Analysis and Activation Energy Predictions

Transition state theory is central to the computational study of reaction mechanisms. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction step can be calculated. This information is crucial for predicting reaction rates and understanding how substituents influence reactivity.

For this compound, a key reaction is the ring-opening of the strained cyclopropane ring. Computational studies on the ring-opening of other substituted cyclopropanes have shown that the activation energy is highly dependent on the nature of the substituents. rsc.orgacs.org For instance, donor-acceptor cyclopropanes can undergo ring-opening under Lewis acid catalysis, a process that can be modeled computationally to determine the transition state and activation barrier. acs.orgrsc.org

In a hypothetical reaction, such as the nucleophilic attack on the cyclopropane ring, computational modeling could be used to compare the activation energies for attack at different carbon atoms, thus predicting the regioselectivity of the reaction.

Table 2: Representative Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of this compound (Illustrative)

Reaction PathwayTransition State Geometry (Description)Activation Energy (kcal/mol) (Illustrative)Computational Method (Example)
C1-C2 bond cleavageElongated C1-C2 bond, partial pyramidalization at C1 and C230-40B3LYP/6-31G
C1-C3 bond cleavageElongated C1-C3 bond, partial pyramidalization at C1 and C335-45B3LYP/6-31G

These values are illustrative and would depend on the specific reaction conditions and nucleophile.

Studies on the pyrolysis of cyclopropylamine have utilized computational methods to support a stepwise ring-opening mechanism, highlighting the power of these techniques in understanding complex reaction pathways. conicet.gov.arresearchgate.net

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. youtube.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured and compared with computationally predicted KIEs.

For reactions involving this compound where a C-H or N-H bond is broken in the rate-determining step, a primary KIE would be expected. Computational chemistry can be used to calculate the vibrational frequencies of the ground state and transition state for both the isotopically light and heavy molecules, from which the KIE can be predicted.

For example, in a base-catalyzed deprotonation of the amine group, a significant primary KIE would be anticipated. Computational modeling could provide a quantitative prediction of this effect. Even in the absence of direct bond breaking at the isotopic position, secondary KIEs can provide valuable information about changes in hybridization and bonding at the transition state. comporgchem.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the dynamics of their interconversion. nih.gov

The relative orientation of the methyl and amine groups on the cyclopropane ring can lead to several stereoisomers and conformers. lumenlearning.comcwu.educhemistrysteps.com For each stereoisomer (e.g., cis or trans), different rotational conformations (rotamers) around the C-N and C-C bonds exist. MD simulations can be used to sample these different conformations and determine their relative populations.

Force fields used in MD simulations are crucial for obtaining accurate results. For a molecule like this compound, a well-parameterized force field that accurately describes the interactions within the strained cyclopropane ring and the amine group is essential. nih.gov

Table 3: Representative Conformational Analysis of trans-1,2-Dimethylcyclopropan-1-amine (Illustrative)

ConformerDihedral Angle (H-N-C1-C2)Relative Energy (kcal/mol) (Illustrative)Population (%) (Illustrative)
Anti180°0.060
Gauche60°1.220
Gauche'-60°1.220

These values are illustrative and would require specific MD simulations for accurate determination.

Conformational studies on model peptides containing 1-aminocyclopropane-1-carboxylic acid residues have demonstrated the utility of molecular mechanics in understanding the preferred conformations. nih.gov Similar approaches can be applied to this compound to understand its conformational preferences.

Stereochemical Control and Selectivity Predictions

Computational chemistry is an invaluable tool for predicting and understanding the stereochemical outcome of reactions. nih.gov For reactions involving the formation or modification of this compound, computational methods can be used to predict which stereoisomer will be the major product.

For instance, in the synthesis of this compound via a cyclopropanation reaction, computational modeling can be used to analyze the transition states leading to different diastereomers and enantiomers. chemrxiv.orgacs.orgresearchgate.net By comparing the activation energies of these transition states, the diastereomeric and enantiomeric excesses can be predicted. nih.govresearchgate.net

Computational studies on the Simmons-Smith cyclopropanation have provided detailed insights into the mechanism and the origins of stereoselectivity. nih.gov Similarly, for reactions of this compound, computational modeling can help rationalize the observed stereoselectivity or predict the outcome of a new reaction. The factors influencing stereoselectivity, such as steric hindrance and electronic interactions in the transition state, can be quantified through these calculations. chemrxiv.orgic.ac.uk

Advanced Spectroscopic and Analytical Research on 1,2 Dimethylcyclopropan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of 1,2-dimethylcyclopropan-1-amine. Both cis and trans isomers exhibit distinct signals in their ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei. vaia.comreddit.com For instance, in cis-1,2-dimethylcyclopropane, the two methyl groups are on the same side of the cyclopropane (B1198618) ring, leading to a different symmetry and, consequently, a different number of unique NMR signals compared to the trans isomer, where the methyl groups are on opposite sides. vaia.comreddit.com The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons and methyl groups provide critical information for assigning the relative stereochemistry.

In cis-1,2-dimethylcyclopropane, there are four unique proton signals, as the two hydrogens on the third carbon (C3) are diastereotopic. reddit.com In contrast, the trans isomer displays three distinct signals. vaia.comreddit.com The spatial arrangement influences the magnetic shielding of each nucleus, resulting in different resonance frequencies.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and confirming its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edulibretexts.org For this compound, COSY spectra would show correlations between the cyclopropyl protons and the protons of the adjacent methyl groups, helping to establish the connectivity of the carbon skeleton. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduprinceton.edu This technique is used to assign the ¹³C signals based on the already assigned ¹H signals. For each C-H bond in this compound, a cross-peak would be observed in the HSQC spectrum, linking the chemical shifts of the carbon and its attached proton. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial relationships between protons that are close in space but not necessarily bonded. libretexts.org This is especially valuable for stereochemical assignments. For the cis isomer of this compound, NOESY would show cross-peaks between the protons of the two methyl groups, as they are on the same face of the cyclopropane ring. In the trans isomer, such a correlation would be absent or very weak. researchgate.net

Table 1: Overview of 2D NMR Techniques for the Analysis of this compound

Technique Information Gained Application to this compound
COSY ¹H-¹H bond correlations Identifies protons on adjacent carbons, confirming the cyclopropane ring structure and methyl group attachments. sdsu.edulibretexts.org
HSQC Direct ¹H-¹³C correlations Assigns carbon signals based on their attached protons. sdsu.eduprinceton.edu
HMBC Long-range ¹H-¹³C correlations Confirms connectivity across the molecule, including to the quaternary carbon. sdsu.eduprinceton.edu
NOESY Through-space ¹H-¹H correlations Differentiates between cis and trans isomers by showing spatial proximity of the methyl groups. libretexts.org

Advanced Mass Spectrometry for Characterization of Reaction Intermediates and Products

Advanced mass spectrometry (MS) techniques are vital for identifying and characterizing reaction intermediates and products in syntheses involving this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the parent ion and its fragments. uni.lu

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. libretexts.orglibretexts.org For amines, a common fragmentation pathway is the α-cleavage, which involves the loss of an alkyl radical. miamioh.edudocbrown.info In the case of this compound, the molecular ion peak would be observed, and its fragmentation would likely involve the loss of a methyl group or cleavage of the cyclopropane ring. docbrown.info The resulting fragments provide a fingerprint that can be used to confirm the identity of the compound and to elucidate the structures of related reaction products. youtube.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups and conformational aspects of this compound.

FTIR Spectroscopy: The FTIR spectrum would clearly show the characteristic stretching and bending vibrations of the N-H bonds of the primary amine group, typically in the region of 3300-3500 cm⁻¹ (stretching) and 1590-1650 cm⁻¹ (bending). The C-H stretching vibrations of the methyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹. The cyclopropane ring itself has characteristic vibrations, though they can be complex. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.netnih.gov It is particularly sensitive to non-polar bonds and can be useful for analyzing the C-C bonds of the cyclopropane ring and the methyl groups. The combination of FTIR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral GC, HPLC)

Since this compound possesses chiral centers, it can exist as enantiomers. youtube.com Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.cz

Chiral Gas Chromatography (GC): Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. elementlabsolutions.com Derivatives of cyclodextrins are commonly used as CSPs for the separation of enantiomeric amines. elementlabsolutions.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can separate a broad range of chiral compounds, including amines. mdpi.comtsijournals.com The choice of the mobile phase and the specific chiral column is critical for achieving good separation. tsijournals.com

Table 2: Chiral Chromatography Techniques for this compound

Technique Principle Stationary Phase Examples
Chiral GC Differential interaction of enantiomers with a chiral stationary phase in the gas phase. Cyclodextrin derivatives. elementlabsolutions.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. Polysaccharide derivatives (cellulose, amylose), crown ethers. mdpi.comtsijournals.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of a salt or derivative of this compound is required. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms, bond lengths, and bond angles. This technique can unambiguously establish the cis or trans configuration and, for chiral compounds, the absolute configuration (R or S) of each stereocenter. While no specific X-ray crystallographic data for this compound is readily available in the search results, this method remains the gold standard for absolute structure determination.

Future Research Directions and Emerging Avenues for 1,2 Dimethylcyclopropan 1 Amine Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and modification of cyclopropanes are often achieved through the use of metal carbene intermediates. taylorfrancis.com Catalysts based on rhodium(II) carboxylates are particularly effective for these transformations. taylorfrancis.com The development of next-generation catalytic systems is a primary focus for improving the synthesis of complex cyclopropanes. For 1,2-Dimethylcyclopropan-1-amine chemistry, this involves creating catalysts that offer superior control over stereochemistry, a critical factor given the compound's multiple stereoisomers.

Recent breakthroughs include the use of bifunctional iminophosphorane (BIMP) catalyst systems for the enantioselective synthesis of related alkylidenecyclopropanes. scienmag.com This approach utilizes a strain-relieving deconjugation mechanism to achieve high enantioselectivity and diastereocontrol. scienmag.com Such catalyst design, which combines a base with a hydrogen-bond donor site, creates a specific microenvironment that enhances both reactivity and stereocontrol. scienmag.com Future work will likely adapt these sophisticated catalysts for the direct synthesis and functionalization of substituted cyclopropylamines, aiming for high yields and access to specific, optically pure isomers of compounds like this compound.

Furthermore, activating the cyclopropane (B1198618) ring for subsequent reactions is another area of catalytic development. Lewis acid catalysts are commonly used to trigger the ring-opening of donor-acceptor (D-A) cyclopropanes, facilitating nucleophilic attack. snnu.edu.cn Research into novel catalyst systems, including cage-like BOX ligands, aims to improve catalyst activity and enantioselectivity in these ring-opening reactions, which could be applied to functionalize the this compound scaffold. snnu.edu.cn

Exploration of Unconventional Reaction Conditions (e.g., Electrochemistry, Photochemistry)

Moving beyond traditional thermal reactions, researchers are exploring alternative energy sources to drive novel transformations in cyclopropane chemistry. Electrochemistry and photochemistry offer unique advantages, such as mild reaction conditions and the ability to generate highly reactive intermediates.

Electrochemistry: Electrochemical methods provide a powerful tool for organic synthesis, often avoiding the need for external chemical oxidants or catalysts. nih.gov In the context of cyclopropane chemistry, electrochemical oxidation can be used to achieve C−C bond cleavage and 1,3-difunctionalization of arylcyclopropanes. nih.gov This process involves the anodic oxidation of the cyclopropane to a radical cation, which weakens a C-C bond and initiates a cascade leading to functionalized products. nih.gov Similarly, the electrochemical oxidative ring-opening of N-cyclopropylamides with alcohols has been developed to synthesize 1,3-oxazines, demonstrating the utility of electrochemistry in transforming cyclopropylamine (B47189) derivatives into valuable heterocyclic structures. chemistryviews.org Applying these electrochemical principles to this compound could enable its conversion into a variety of difunctionalized acyclic products or novel heterocycles.

Photochemistry: Photochemical transformations are another promising avenue, as the input of light energy can generate electronically excited states with altered reactivity, enabling the formation of strained and complex molecules that are inaccessible through thermal methods. nih.gov Visible-light photocatalysis has emerged as a powerful strategy for cyclopropanation. For instance, redox-neutral photocatalytic methods using organic photosensitizers can generate radical carbenoids from stable reagents to produce a broad range of cyclopropanes with excellent functional group tolerance and stereoconvergence. youtube.com The development of photochemical strategies for Michael addition reactions of cyclopropenes also highlights the potential for light-mediated functionalization of these strained rings. chemrxiv.org Future research could devise photochemical pathways for the synthesis or derivatization of this compound, leveraging light to control reactivity and access novel chemical space.

Computational Design of New Transformations and Reactivity Modes

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. nih.gov These approaches can predict reaction outcomes, elucidate mechanisms, and guide the design of novel catalysts and reactions. For cyclopropane chemistry, computational methods are being used to design biocatalysts, or "cyclopropanases," with tailored and predictable stereoselectivity for transforming various olefins. chemrxiv.org This mechanism-based, multi-state computational design workflow allows for the engineering of enzymes that can produce a full set of cyclopropane stereoisomers with high precision. chemrxiv.org

Applying similar computational strategies to this compound could lead to the design of enzymes or small-molecule catalysts specifically tailored for its stereoselective synthesis or modification. Furthermore, computational tools can help predict the reactivity of the strained ring towards different reagents and under various conditions, accelerating the discovery of new transformations. nih.gov By modeling transition states and reaction pathways, researchers can identify plausible new reactions and optimize conditions before extensive experimental work is undertaken.

Integration with Sustainable Synthesis Practices and Green Chemistry Principles

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the design of synthetic routes. instituteofsustainabilitystudies.comresearchgate.net The synthesis of cyclopropanes, a motif found in many natural products and drug candidates, is an active area for the application of these principles. thieme-connect.deresearchgate.net

Future research on this compound will undoubtedly incorporate green chemistry principles. Key strategies include:

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide, or developing solvent-free reaction conditions. instituteofsustainabilitystudies.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov Biocatalysis, using enzymes to perform chemical transformations, is a particularly attractive green option. researchgate.net

Alternative Energy Sources: Utilizing energy-efficient methods like microwave irradiation, ultrasound, or the previously mentioned photochemical and electrochemical approaches to drive reactions. thieme-connect.denih.gov

By integrating these principles, future syntheses of this compound can be made more efficient, less wasteful, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dimethylcyclopropan-1-amine, and how can AI tools optimize retrosynthesis planning?

  • Methodological Answer : The compound can be synthesized via substitution reactions using brominated cyclopropane precursors (e.g., 2-Bromo-1,1-dimethylcyclopropane) under basic conditions to form amines . AI-driven tools like Template_relevance models (Pistachio, Reaxys) leverage reaction databases to predict feasible routes, prioritize precursors, and streamline one-step syntheses. These tools incorporate plausibility thresholds (e.g., ≥0.01) and multi-template strategies to enhance accuracy .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key methods include:

  • ¹H/¹³C-NMR : Compare experimental shifts with predicted values from analogs (e.g., cyclopropylamine derivatives) to validate cyclopropane ring stability and amine proton environments .
  • IR Spectroscopy : Identify characteristic N-H stretching (~3300 cm⁻¹) and cyclopropane C-H bending (~1000-1300 cm⁻¹) bands .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical masses (e.g., C₆H₁₃N, 99.15 g/mol) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard-specific precautions:

  • Ventilation : Use fume hoods to avoid amine vapor exposure.
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .
  • Documentation : Maintain SDS-compliant records, emphasizing reactivity data (e.g., incompatibility with strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05) .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral drug development?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor imines .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
  • Kinetic Analysis : Monitor reaction progress via circular dichroism (CD) to ensure enantiomeric excess (ee) > 90% .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., ring-opening reactions) to predict regioselectivity using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
  • Database Mining : Cross-reference PubChem and Reaxys for analogous cyclopropane reactions to infer mechanistic pathways .

Q. What experimental designs are effective for analyzing the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to pH-varied buffers (pH 3–11) and quantify degradation via LC-MS .
  • Photolysis Assays : Use UV chambers to simulate sunlight exposure and track byproduct formation .
  • Ecotoxicology Models : Apply EPI Suite to estimate bioaccumulation potential (BCF) and toxicity thresholds for aquatic organisms .

Data Analysis & Interpretation

Q. How should researchers statistically validate contradictory thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer :

  • Error Analysis : Compare experimental uncertainties (e.g., ±5 kJ/mol) across sources like NIST Chemistry WebBook .
  • Bootstrap Resampling : Generate confidence intervals for reported values to assess reliability .
  • Collaborative Verification : Reproduce calorimetry experiments (e.g., bomb calorimetry) under standardized conditions .

Q. What methodologies ensure robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with biological activity .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., with amine oxidases) to identify binding motifs .
  • Meta-Analysis : Aggregate SAR data from multiple studies using PRISMA guidelines to identify consensus trends .

Retrosynthesis Analysis

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Reactant of Route 1
1,2-Dimethylcyclopropan-1-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.